2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a chlorophenoxy group, a furan ring, and a hydrazinecarbothioamide moiety, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy moiety.
Construction of the furan ring: The furan ring can be synthesized through a series of cyclization reactions involving furfural or other furan derivatives.
Attachment of the hydrazinecarbothioamide moiety: This step involves the reaction of a hydrazine derivative with a carbonyl compound to form the hydrazinecarbothioamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
2-[(4-chlorophenoxy)methyl]benzoic acid: This compound shares the chlorophenoxy group but differs in its overall structure and functional groups.
5-chloro-2-(4-chlorphenoxy)phenol: Another compound with a chlorophenoxy group, but with different chemical properties and applications.
The uniqueness of 2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H20ClN3O4S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[[5-[(4-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C18H20ClN3O4S/c19-12-3-5-13(6-4-12)25-11-15-7-8-16(26-15)17(23)21-22-18(27)20-10-14-2-1-9-24-14/h3-8,14H,1-2,9-11H2,(H,21,23)(H2,20,22,27) |
InChI Key |
YQOBCIVAXXJQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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